molecular formula C7H5NO3 B2705304 Methyl 2-ethynyl-1,3-oxazole-5-carboxylate CAS No. 2445791-76-2

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate

Cat. No.: B2705304
CAS No.: 2445791-76-2
M. Wt: 151.121
InChI Key: BCOJUYIYJRJTBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethynyl derivatives with oxazole intermediates in the presence of a catalyst . The reaction conditions often require a temperature range of 50-100°C and a solvent such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in disrupting cellular functions in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethynyl-1,3-oxazole-4-carboxylate
  • Methyl 2-ethynyl-1,3-oxazole-6-carboxylate
  • Methyl 2-ethynyl-1,3-oxazole-5-carboxamide

Uniqueness

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group at the 2-position and carboxylate group at the 5-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 2-ethynyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOJUYIYJRJTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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